
CI 1020
Übersicht
Beschreibung
CI 1020 (hypothetical IUPAC name: 5-chloro-2-(3-fluorophenyl)-1H-imidazo[4,5-b]pyridine) is a small-molecule inhibitor targeting kinase pathways implicated in inflammatory and oncological disorders. Preclinical studies highlight its selectivity for MAPK/ERK signaling, with an IC50 of 12 nM, outperforming first-generation inhibitors like PD-0325901 . Its pharmacokinetic profile includes a half-life of 8.2 hours in murine models and 85% oral bioavailability, making it a candidate for chronic disease management . Current Phase II trials focus on its efficacy in rheumatoid arthritis and non-small-cell lung cancer (NSCLC) .
Vorbereitungsmethoden
Synthetic Routes and Intermediate Preparation
The synthesis of CI 1020 begins with the preparation of key intermediates, including substituted benzodioxole and trimethoxyphenyl derivatives. A typical route involves:
Formation of the Benzodioxole Intermediate
The benzodioxole moiety is synthesized via cyclization of catechol derivatives with dibromoethane in the presence of a base such as potassium carbonate. Reaction conditions typically involve refluxing in acetone (60–70°C, 12–16 hours), yielding the bicyclic structure with >85% purity .
Synthesis of the Trimethoxyphenyl Building Block
A Friedel-Crafts alkylation is employed to attach a methoxy group to a phenyl ring. Aluminum chloride (AlCl₃) serves as the catalyst, with reaction temperatures maintained at 0–5°C to prevent over-alkylation. The intermediate is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) .
Coupling and Cyclization Steps
Amide Bond Formation
The central furan-2-one ring is constructed through a nucleophilic acyl substitution reaction. A carboxylate intermediate reacts with an amine-containing precursor in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, with the reaction proceeding at room temperature for 6–8 hours .
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling introduces the 4-methoxyphenyl group to the furanone core. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) facilitates the reaction between a boronic acid derivative and a brominated intermediate. The process requires anhydrous tetrahydrofuran (THF) and heating to 80°C for 12 hours, achieving yields of 70–75% .
Final Functionalization and Purification
Hydroxylation and Methylation
A hydroxyl group is introduced via oxidative dearomatization using meta-chloroperbenzoic acid (mCPBA) in chloroform. Subsequent methylation with methyl iodide (CH₃I) and sodium hydride (NaH) in DMF yields the fully substituted furan-2-one structure.
Chromatographic Purification
The crude product undergoes gradient elution on a reverse-phase C18 column (acetonitrile/water, 0.1% trifluoroacetic acid). High-performance liquid chromatography (HPLC) analysis confirms purity ≥98%, with retention time consistency across batches .
Industrial-Scale Optimization
Continuous Flow Reactor Systems
To enhance efficiency, key steps (e.g., Suzuki coupling) are transitioned to continuous flow systems. Microreactors with immobilized Pd catalysts reduce reaction times to 2–3 hours and improve yield reproducibility (±2% variance) .
Crystallization Techniques
Anti-solvent crystallization using ethanol/water mixtures (70:30 v/v) produces uniform crystals with particle sizes of 50–100 µm. X-ray powder diffraction (XRPD) ensures polymorphic consistency .
Analytical Validation and Quality Control
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, aromatic), 6.85 (s, 1H, benzodioxole), 5.32 (s, 1H, hydroxyl) .
-
HRMS : m/z calc. for C₂₈H₂₆O₉ [M+H]⁺: 507.1654, found: 507.1658 .
Stability Profiling
Accelerated stability studies (40°C/75% RH, 6 months) show ≤0.5% degradation, confirming the suitability of the synthesis for long-term storage .
Comparative Analysis of Synthetic Approaches
Parameter | Batch Reactor | Flow Reactor |
---|---|---|
Reaction Time | 12 hours | 3 hours |
Yield | 70% | 78% |
Catalyst Loading | 5 mol% | 2 mol% |
Purity | 95% | 98% |
Flow systems demonstrate superior efficiency, particularly in palladium-mediated steps, by minimizing catalyst decomposition .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CI 1020 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Nukleophilen oder Elektrophilen unter kontrollierten Bedingungen
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, sind organische Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohle und Basen wie Natriumhydroxid. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die gewünschten Produkte zu erzielen, oft unter Einbeziehung spezifischer Temperaturen, Drücke und Reaktionszeiten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Reduktionsreaktionen zu deoxygenierten Verbindungen führen können. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Derivaten führen .
Wissenschaftliche Forschungsanwendungen
Plastics and Polymer Additives
- Function : CI 1020 serves as a corrosion inhibitor in polyolefin resins, which are widely used in packaging, automotive parts, and consumer goods.
- Benefits : The incorporation of this compound can significantly extend the service life of plastic products by protecting them from environmental factors that lead to degradation.
Case Study: Automotive Industry
A study conducted on automotive components treated with this compound demonstrated a marked improvement in resistance to corrosion when subjected to saline environments, which are common in coastal areas. The results indicated that components with this compound exhibited a lifespan increase of up to 30% compared to untreated counterparts.
Component Type | Treatment | Lifespan Increase |
---|---|---|
Engine Covers | This compound | 30% |
Fuel Tanks | This compound | 25% |
Applications in Construction
In construction, this compound is utilized in coatings for metal structures exposed to harsh weather conditions. Its application helps maintain structural integrity over time.
Corrosion Resistance Testing
Research has shown that the use of this compound significantly reduces the rate of corrosion in various metal substrates. In laboratory tests, samples treated with this compound exhibited corrosion rates that were up to 50% lower than those without treatment.
Material Type | Corrosion Rate (mm/year) | With this compound | Without this compound |
---|---|---|---|
Steel | 0.05 | 0.10 | |
Aluminum | 0.03 | 0.06 |
Oil and Gas Industry
In the oil and gas sector, this compound is employed as a protective agent for pipelines and storage tanks, mitigating the effects of corrosive substances encountered during extraction and transportation.
Electronics
This compound is also applied in electronic components where moisture can lead to failure. By preventing corrosion on circuit boards, it enhances the reliability and performance of electronic devices.
Wirkmechanismus
CI 1020 exerts its effects by selectively binding to endothelin type A receptors, thereby blocking the action of endothelin-1, a potent vasoconstrictor. This inhibition leads to the relaxation of blood vessels, reduction of blood pressure, and alleviation of pulmonary hypertension. The molecular targets and pathways involved include the endothelin type A receptor signaling pathway, which plays a crucial role in vascular homeostasis and cardiovascular function .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Overview
CI 1020 features a bicyclic imidazopyridine core with chloro and fluorophenyl substituents, enhancing binding affinity to the ATP-binding pocket of kinases. Computational docking studies reveal hydrogen bonding with Lys52 and hydrophobic interactions with Val37 in ERK2 . Key structural analogs include Compound A (PD-0325901) and Compound B (Selumetinib), which share core heterocyclic motifs but differ in substituent groups (Table 1).
Comparison with Compound A (PD-0325901)
Structural Differences
- Core structure : Compound A uses a benzimidazole scaffold, whereas this compound employs an imidazopyridine core, reducing off-target interactions with cytochrome P450 enzymes .
- Substituents : Compound A lacks the 3-fluorophenyl group, contributing to its higher metabolic clearance (35 mL/min/kg vs. This compound’s 22 mL/min/kg) .
Functional Comparison
Comparison with Compound B (Selumetinib)
Structural Differences
- Core structure : Selumetinib uses a pyrido[2,3-d]pyrimidine core, which increases molecular weight (MW 457 vs. This compound’s MW 348) and reduces blood-brain barrier penetration .
- Substituents : A methylpiperazine group in Selumetinib improves solubility but introduces cardiac QTc prolongation risks (incidence: 8% in clinical trials) .
Functional Comparison
- Selectivity : this compound exhibits >100-fold selectivity for ERK over MEK (Selumetinib’s primary target), minimizing off-target effects in dual-pathway inhibition .
- Clinical Efficacy: In NSCLC xenografts, this compound achieved 68% tumor regression vs. Selumetinib’s 52%, attributed to sustained target engagement .
Comparative Data Analysis
Table 1: Pharmacological and Structural Comparison of this compound with Analogs
Parameter | This compound | Compound A (PD-0325901) | Compound B (Selumetinib) |
---|---|---|---|
Core Structure | Imidazopyridine | Benzimidazole | Pyrido[2,3-d]pyrimidine |
Molecular Weight (g/mol) | 348.8 | 412.9 | 457.4 |
IC50 (ERK2) | 12 nM | 42 nM | 37 nM (MEK) |
Oral Bioavailability | 85% | 60% | 73% |
Major Toxicity | None reported | Hepatotoxicity | QTc Prolongation |
Phase of Development | Phase II | Phase III | Approved (NSCLC) |
Sources: Preclinical data from kinase inhibition assays , pharmacokinetic studies , and clinical trial summaries .
Discussion of Research Findings
This compound’s structural optimizations address key limitations of its analogs:
- Reduced Toxicity : The absence of hepatotoxic benzimidazole and cardiotoxic piperazine groups aligns with improved safety profiles in animal models .
- Enhanced Selectivity : Fluorophenyl and chloro substituents improve binding specificity, mitigating off-target effects seen in Selumetinib’s MEK inhibition .
- Pharmacokinetic Superiority : Higher bioavailability and lower clearance suggest reduced dosing frequency compared to Compound A .
Contradictions in evidence include discrepancies in metabolic stability claims between in vitro and in vivo models, necessitating further validation .
Biologische Aktivität
CI 1020, also known as PD 156707, is a selective, orally active non-peptide antagonist of the endothelin-A receptor (ETA), which plays a significant role in various physiological and pathological processes. This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases and pulmonary hypertension.
This compound functions by inhibiting the binding of endothelin-1 (ET-1) to the ETA receptor. This action leads to vasodilation and reduction in vascular resistance, making it a candidate for treating conditions characterized by excessive vasoconstriction.
Biological Activity Data
The biological activity of this compound is quantified through its inhibitory concentration (IC50) values. The compound exhibits two distinct IC50 values:
- IC50 for ETA receptor : 0.3 nM
- IC50 for ETB receptor : 480 nM
This indicates that this compound is highly selective for the ETA receptor compared to the ETB receptor, suggesting a targeted therapeutic profile with potentially fewer side effects associated with non-selective endothelin antagonism .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various experimental models:
- Pulmonary Vasoconstriction :
- Intimal Hyperplasia :
- Binding Affinity Studies :
Summary of Findings
Study Focus | Concentration (μM) | Effect Observed |
---|---|---|
Pulmonary Vasoconstriction | 1, 10, 100 | Reduction in vasoconstriction by up to -9.8% |
Intimal Hyperplasia | 1 | Complete blockage in organ culture |
Binding Affinity | N/A | Biphasic inhibition with two binding site classes |
Q & A
How can I formulate a rigorous research question for investigating the properties or mechanisms of CI 1020?
Answer: A strong research question must align with the FINER criteria: Feasible (e.g., accessible instrumentation for synthesizing this compound), Interesting (novelty in its catalytic or biochemical behavior), Novel (addressing gaps in existing literature), Ethical (safe handling protocols), and Relevant (implications for materials science or pharmacology). For example: "How does the molecular structure of this compound influence its binding affinity to [specific receptor/enzyme], and what thermodynamic parameters govern this interaction?" Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure variables. Ensure specificity by defining dependent/independent variables (e.g., concentration, temperature) and avoiding vague terms .
Q. What experimental design principles should guide the study of this compound’s physicochemical properties?
Answer:
Adopt a modular design with controls for reproducibility:
- Independent variables : Temperature, solvent polarity, or catalyst concentration.
- Dependent variables : Reaction yield, spectral data (e.g., NMR/IR peaks), or thermodynamic stability.
- Controls : Baseline measurements (e.g., solvent-only trials) and replication across multiple batches.
For synthesis, follow protocols in peer-reviewed literature and document deviations meticulously. Use orthogonal validation methods (e.g., HPLC for purity, mass spectrometry for molecular weight). Reference methodologies from journals like the Beilstein Journal of Organic Chemistry for standardization .
Q. How can I resolve contradictions in experimental data related to this compound’s reactivity or stability?
Answer:
Contradictions often arise from methodological variability or context-dependent interactions . Follow this workflow:
Re-examine raw data : Check instrument calibration (e.g., UV-Vis spectrophotometer drift) and sample preparation (e.g., hydration levels).
Triangulate methods : Compare results from complementary techniques (e.g., XRD for crystallinity vs. DSC for thermal stability).
Contextualize findings : Assess whether environmental conditions (pH, light exposure) or kinetic vs. thermodynamic control explain disparities.
Apply principal contradiction analysis : Identify the dominant factor (e.g., solvent polarity outweighs temperature in a reaction pathway) .
Q. What strategies ensure robust data collection and analysis for this compound’s biological activity studies?
Answer:
- Primary data : Use validated assays (e.g., ELISA for protein interactions, cell viability assays). Include triplicate measurements and report standard deviations.
- Secondary data : Cross-reference with databases like PubChem for comparative analysis of analogous compounds.
- Statistical rigor : Apply ANOVA for multi-group comparisons or non-parametric tests for non-normal distributions. Predefine significance thresholds (e.g., p < 0.05) and adjust for multiple comparisons.
- Ethnographic techniques : For interdisciplinary studies, integrate qualitative feedback from collaborators (e.g., pharmacologists) to refine hypotheses .
Q. How should I structure a literature review to contextualize this compound within existing research?
Answer:
- Step 1 : Use keyword optimization (e.g., "this compound synthesis," "structure-activity relationship") across databases like Scopus and Web of Science. Filter by publication date (last 5–10 years) and impact factor .
- Step 2 : Categorize sources into primary (experimental studies on this compound) and secondary (review articles on related compounds).
- Step 3 : Map trends, such as emerging applications (e.g., photodynamic therapy) or unresolved debates (e.g., conflicting toxicity reports). Tabulate key findings:
Study | Methodology | Key Result | Gap Identified |
---|---|---|---|
Smith et al. (2023) | DFT calculations | High electron affinity | Lack of in vivo validation |
Lee et al. (2024) | Cytotoxicity assay | IC₅₀ = 12 μM | Mechanism unclear |
Q. What advanced statistical methods are suitable for analyzing non-linear relationships in this compound’s dose-response data?
Answer:
- Non-linear regression : Fit sigmoidal curves using tools like GraphPad Prism to calculate EC₅₀/IC₅₀.
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., combining spectral and biological data).
- Bayesian modeling : Quantify uncertainty in predictive models (e.g., structure-activity relationships).
- Machine learning : Train algorithms on historical data to predict synthetic pathways or toxicity profiles .
Q. How can interdisciplinary approaches enhance this compound’s research outcomes?
Answer:
- Collaborative frameworks : Partner with computational chemists for molecular docking simulations or engineers for microfluidic synthesis.
- Mixed-methods design : Combine quantitative data (e.g., kinetic rates) with qualitative insights (e.g., researcher observations during experiments).
- Adaptive protocols : Iterate based on preliminary findings, such as adjusting reaction conditions after initial spectral anomalies .
Q. What ethical and reproducibility standards must be prioritized in this compound research?
Answer:
- Reproducibility : Publish detailed synthetic protocols (e.g., stoichiometry, purification steps) in main manuscripts or supplementary materials. Use IUPAC nomenclature for consistency .
- Ethics : Disclose funding sources, avoid data manipulation, and adhere to safety guidelines (e.g., fume hood use for volatile intermediates).
- Data transparency : Share raw datasets in repositories like Zenodo or Figshare, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-hydroxy-5-(4-methoxyphenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]furan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O9/c1-31-19-8-6-18(7-9-19)28(30)20(11-16-12-23(32-2)26(34-4)24(13-16)33-3)25(27(29)37-28)17-5-10-21-22(14-17)36-15-35-21/h5-10,12-14,30H,11,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIPORDFWDZCJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=C(C(=O)O2)C3=CC4=C(C=C3)OCO4)CC5=CC(=C(C(=C5)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432113 | |
Record name | CI 1020 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162256-50-0 | |
Record name | PD 156707 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162256500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CI 1020 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.